2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-imidazo[1,2-b]pyrazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJVMIOXYPMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole and pyrazole derivatives, while substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Molecular Data for 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine and Derivatives
| Compound Name | Molecular Formula | Molecular Weight (Free Base) | Substituent at 6-Position |
|---|---|---|---|
| This compound | C₇H₉N₄ | 149.17 | None (Parent Compound) |
| 2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine (TRC-T180081) | C₁₁H₁₂N₄S • HCl | 232.70 (free base) | Thiophen-2-yl |
| 2-(6-(Pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine (TRC-P179961) | C₁₁H₁₂N₆ • HCl | 228.25 (free base) | Pyrazin-2-yl |
| 2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine (TRC-C180336) | C₁₀H₁₄N₄ • HCl | 190.25 (free base) | Cyclopropyl |
Key Observations :
- This makes it favorable for CNS-targeting applications .
- Pyrazin-2-yl Derivative (TRC-P179961) : The nitrogen-rich pyrazine substituent introduces hydrogen-bonding capacity, which could enhance interactions with polar enzyme active sites. However, its higher molecular weight (228.25 vs. 149.17) may reduce solubility .
- Cyclopropyl Derivative (TRC-C180336) : The cyclopropyl group’s rigidity and steric bulk may improve metabolic stability by blocking oxidative degradation pathways. Its lower molecular weight (190.25) balances solubility and bioavailability .
Biological Activity
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that incorporates both imidazole and pyrazole moieties. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activities of this compound, synthesizing findings from various studies and presenting relevant data.
The compound has the following chemical properties:
- Molecular Formula : C8H12N4
- CAS Number : 135830-08-9
- Molecular Weight : 164.21 g/mol
Anticancer Properties
Recent studies have evaluated the anticancer potential of imidazo[1,2-b]pyrazole derivatives, including this compound. A notable study synthesized a series of imidazo[1,2-b]pyrazole derivatives and assessed their in vitro anticancer activities against various human cancer cell lines using the MTT assay.
| Compound ID | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 4d | ≤ 10 | Human Cancer Cell Lines |
| 4g | ≤ 10 | Human Cancer Cell Lines |
| 9a | ≤ 10 | Human Cancer Cell Lines |
| 11a | ≤ 10 | Human Cancer Cell Lines |
The study reported that several compounds exhibited promising growth inhibitory activities, with some having IC50 values less than 10 μM across multiple cell lines, indicating significant anticancer potential .
Antimicrobial Activity
In addition to anticancer properties, compounds containing imidazo[1,2-b]pyrazole structures have shown antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with DNA synthesis. Specific studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, although detailed quantitative data remains limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR analyses suggest that substitutions at specific positions on the imidazole or pyrazole rings can enhance or diminish activity. For instance:
- Substituents at C-6 : Modifications at this position have been linked to increased anticancer potency.
- Alkyl vs. Aryl Groups : The presence of electron-donating groups on aromatic rings has been associated with improved biological activity .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Anticancer Activity : A recent publication explored a series of imidazo[1,2-b]pyrazole derivatives for their ability to inhibit cancer cell proliferation. Among the tested compounds, those structurally similar to this compound showed notable IC50 values below 10 μM against various cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. The results indicated that certain derivatives could effectively inhibit Gram-positive and Gram-negative bacteria, although specific data for this compound was not directly reported .
Q & A
Q. What are the established synthetic routes for 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, and how can purity be validated?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, 1H-imidazo[1,2-b]pyrazole derivatives are often synthesized via cyclization reactions using reagents like 2-aminopyrazoles and α-haloketones. Post-synthesis, purification is achieved through column chromatography, followed by recrystallization. Purity validation requires a combination of analytical techniques:
- HPLC-MS for molecular weight confirmation and impurity detection.
- 1H/13C NMR to verify structural integrity and regioselectivity (e.g., distinguishing between N1 and N3 substitutions).
- X-ray crystallography (using SHELX programs ) for unambiguous structural determination, particularly when novel derivatives are synthesized.
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
- LogD (lipophilicity) : Measured via shake-flask method or reverse-phase HPLC, critical for predicting membrane permeability.
- Aqueous solubility : Assessed using equilibrium solubility assays under physiologically relevant pH (e.g., PBS buffer).
- pKa : Determined via potentiometric titration or UV-metric assays. For imidazopyrazole derivatives, the NH group typically exhibits a pKa ~7.3, influencing protonation states in biological systems .
- Thermal stability : TGA/DSC analyses to guide storage conditions.
Advanced Research Questions
Q. What strategies enable selective functionalization of the imidazopyrazole core?
Advanced functionalization leverages regioselective metalation:
- Br/Mg exchange : Using TMPMgCl·LiCl to selectively deprotonate the C3 position, followed by electrophilic trapping (e.g., aldehydes, ketones) to yield 3-substituted derivatives .
- Directed ortho-metalation : Employing TMP-zincates for C5 functionalization.
- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at specific positions. These methods require rigorous optimization of catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
Q. How does this compound compare to indole derivatives in drug discovery applications?
This scaffold serves as a non-classical indole isostere with distinct advantages:
- Enhanced solubility : LogD values are ~1.5 units lower than indole analogs (e.g., pruvanserin), reducing aggregation in aqueous media .
- Metabolic stability : The fused imidazole-pyrazole system resists cytochrome P450 oxidation better than indole’s π-electron-rich core.
- Receptor binding : Deprotonation at physiological pH alters hydrogen-bonding interactions, as shown in 5-HT2A receptor binding assays .
Q. How can contradictory data on biological activity be resolved for this compound?
Discrepancies often arise from:
- Protonation state variability : Ensure assays account for pH-dependent solubility (e.g., use buffers mimicking target tissue pH).
- Crystallographic vs. solution-phase conformations : Compare X-ray structures (rigid state) with NMR-based solution structures to identify flexible regions affecting activity .
- Off-target effects : Perform counter-screening against related receptors (e.g., 5-HT2B/2C for serotonin targets) to isolate scaffold-specific effects.
Methodological Considerations
Q. What in silico tools are recommended for SAR studies of imidazopyrazole derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing the protonated NH for hydrogen bonding.
- MD simulations : GROMACS or AMBER to assess conformational stability in lipid bilayers, correlating with logD data .
- QSAR models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts .
Q. How can researchers optimize synthetic yields for scale-up?
- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading).
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps.
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitoring reduce intermediate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
